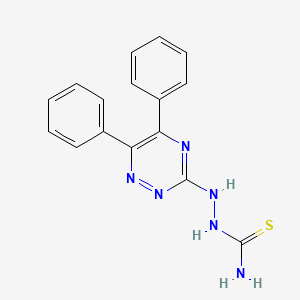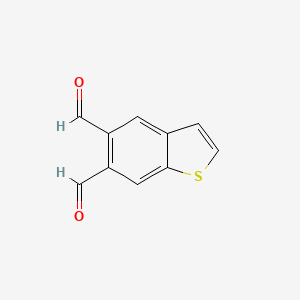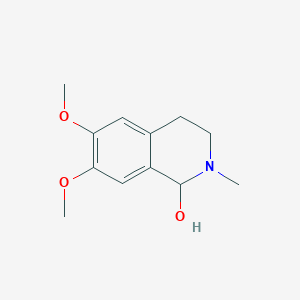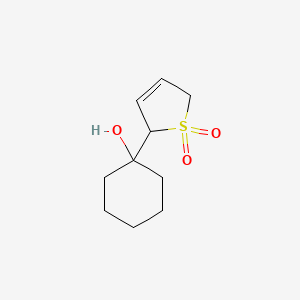
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a hydrazine-carbothioamide moiety. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, metal ions, and organic solvents. For example, the compound can react with interhalogens to form charge-transfer adducts or halonium compounds . The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a ligand in coordination chemistry to form complexes with metal ions . These complexes have potential applications in catalysis, sensing, and materials development. Additionally, triazine derivatives are explored for their potential use in pharmaceuticals due to their biological activity.
Mécanisme D'action
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide involves its interaction with molecular targets through its triazine and hydrazine-carbothioamide moieties. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other interacting species.
Comparaison Avec Des Composés Similaires
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide can be compared with other triazine derivatives such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol . While these compounds share a common triazine core, their substituents and functional groups confer different chemical properties and applications. For instance, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is known for its use as a UV light absorber and stabilizer in polymer formulations .
Propriétés
Numéro CAS |
113615-06-8 |
|---|---|
Formule moléculaire |
C16H14N6S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C16H14N6S/c17-15(23)20-22-16-18-13(11-7-3-1-4-8-11)14(19-21-16)12-9-5-2-6-10-12/h1-10H,(H3,17,20,23)(H,18,21,22) |
Clé InChI |
ZAUJWEMNKKVAIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)


![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
